molecular formula C6H3FN2O B13059501 5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile

5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B13059501
M. Wt: 138.10 g/mol
InChI Key: YHUGDEXFZPYERY-UHFFFAOYSA-N
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Description

5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile is an organic compound with the molecular formula C6H3FN2O. It is a derivative of pyridine, characterized by the presence of a fluorine atom, a carbonitrile group, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate pyridine derivatives with fluorinating agents. One common method includes the use of fluorine-containing reagents under controlled conditions to introduce the fluorine atom into the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and carbonitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile: Similar structure but with a methyl group instead of a hydrogen atom.

    2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Contains additional amino and chloro groups.

Uniqueness

5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3FN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10)

InChI Key

YHUGDEXFZPYERY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1C#N)F

Origin of Product

United States

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